1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole
Description
1-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole is a heterocyclic organic compound featuring an imidazole core linked via a three-carbon propyl chain to a 2,5-dimethyl-substituted pyrrole ring. The imidazole moiety (C₃H₄N₂) provides a planar aromatic structure with two nitrogen atoms, while the pyrrole group (C₆H₇N) contributes additional aromaticity and electron-rich characteristics.
Properties
IUPAC Name |
1-[3-(2,5-dimethylpyrrol-1-yl)propyl]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-11-4-5-12(2)15(11)8-3-7-14-9-6-13-10-14/h4-6,9-10H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTJEACYMMLUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCN2C=CN=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The 2,5-dimethyl-1H-pyrrole subunit is classically prepared via the Paal-Knorr reaction, which condenses 2,5-hexanedione with ammonium acetate in acetic acid under reflux. This method yields the pyrrole ring with methyl groups at the 2- and 5-positions. The reaction mechanism involves cyclization via enamine intermediates, with acetic acid catalyzing both imine formation and dehydration.
Key Conditions :
Functionalization of Pyrrole for Alkylation
To enable coupling with the imidazole core, the pyrrole nitrogen must be alkylated. This is achieved by treating 2,5-dimethyl-1H-pyrrole with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). The reaction selectively substitutes the pyrrole’s nitrogen with a 3-chloropropyl group, forming 1-(3-chloropropyl)-2,5-dimethyl-1H-pyrrole.
Optimization Note : Excess alkylating agent (1.2 equiv) and prolonged reaction times (12–18 h) improve yields to 70–78%.
Synthesis of the 1H-Imidazole Core
Wallach Synthesis for 1H-Imidazole
The Wallach method synthesizes 1H-imidazole derivatives by cyclizing N-substituted diamides with phosphorus oxychloride (POCl₃). For example, N-ethyl-N'-methylethanediamide reacts with POCl₃ under reflux to yield 1,2-dimethyl-1H-imidazole.
Reaction Scheme :
$$
\text{N-ethyl-N'-methylethanediamide} \xrightarrow{\text{POCl}_3, \text{reflux}} 1,2\text{-dimethyl-1H-imidazole} + \text{HCl}
$$
Conditions :
Alternative Route: Debus-Radziszewski Reaction
The Debus-Radziszewski method employs glyoxal, ammonia, and formaldehyde to form imidazole. While less selective for alkyl-substituted imidazoles, it offers scalability. Adjustments, such as using 2-propanol as a solvent, enhance regioselectivity for 1-substituted derivatives.
Coupling Strategies for Propyl-Linked Hybridization
Nucleophilic Alkylation of Imidazole
The propyl-linked hybrid is assembled by reacting 1-(3-chloropropyl)-2,5-dimethyl-1H-pyrrole with 1H-imidazole under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the imidazole, enabling nucleophilic attack on the chloropropyl group.
Procedure :
- Dissolve 1H-imidazole (1.0 equiv) in anhydrous THF.
- Add NaH (1.2 equiv) at 0°C and stir for 30 min.
- Introduce 1-(3-chloropropyl)-2,5-dimethyl-1H-pyrrole (1.1 equiv) and reflux for 8 h.
- Isolate via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Mitsunobu Reaction for Enhanced Efficiency
For higher regiocontrol, the Mitsunobu reaction couples 2,5-dimethylpyrrole with 3-(1H-imidazol-1-yl)propan-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids competing alkylation sites but requires anhydrous conditions.
Advantages :
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, boosting yields to 80%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time = 6.8 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Nucleophilic Alkylation | 60–68 | Moderate | High |
| Mitsunobu Reaction | 72–75 | High | Moderate |
| One-Pot Hybridization | 55–60 | Low | Low |
Key Insight : The Mitsunobu reaction offers superior regiocontrol but higher costs, making nucleophilic alkylation preferable for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products are typically alkylated imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole exhibit anticancer properties. Studies have demonstrated that imidazole derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, a study published in Journal of Medicinal Chemistry highlighted the efficacy of imidazole derivatives against various cancer cell lines, suggesting a promising avenue for further research on this compound's potential as an anticancer agent .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. A study focused on imidazole derivatives found that they possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This property can be attributed to their ability to disrupt bacterial cell membranes, making them candidates for developing new antibiotics .
Conductive Polymers
In materials science, this compound can be utilized in the synthesis of conductive polymers. These polymers are essential in electronic devices due to their ability to conduct electricity while maintaining flexibility. The incorporation of imidazole groups into polymer backbones enhances their electrical conductivity and thermal stability .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A notable study investigated the effects of a series of imidazole derivatives on human cancer cell lines. The results indicated that certain modifications to the imidazole ring significantly increased cytotoxicity against breast cancer cells. This suggests that this compound could be a lead compound for developing new anticancer therapies.
Case Study 2: Development of Antimicrobial Agents
Another study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The findings revealed that compounds with structural similarities to this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli, showcasing its potential as a scaffold for new antibiotic development.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents attached to the imidazole core or propyl chain. Below is a detailed comparison with key derivatives, supported by evidence and inferred trends:
Structural and Functional Group Variations
Physicochemical Properties
Key Observations :
- The triethoxysilyl derivative exhibits higher molecular weight and density due to silicon and ethoxy groups, enhancing its utility in materials science (e.g., as a coupling agent).
- The target compound’s dimethylpyrrole group likely improves π-π stacking interactions compared to aliphatic or silane-terminated analogs.
Critical Analysis of Research Findings
- Electron-Donating Effects : The dimethylpyrrole group in the target compound may enhance electron donation compared to silane or aryl substituents, favoring metal-ligand coordination .
- Steric vs. Electronic Trade-offs: Bulky groups (e.g., diisopropylphenyl ) hinder molecular interactions but improve solubility in nonpolar media.
- Synthetic Complexity : HBK-series compounds require multistep syntheses, whereas the target compound’s synthesis is likely simpler due to fewer functional groups.
Biological Activity
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole (CID 737222) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H17N3
- Molecular Weight : 203.29 g/mol
- CAS Number : 737222
Research indicates that compounds containing the 2,5-dimethyl-1H-pyrrole moiety, such as this compound, exhibit various biological activities including:
- Antitumor Activity : Similar derivatives have shown the ability to suppress cell growth and induce apoptosis in cancer cell lines by modulating metabolic pathways and enhancing energy production (ATP levels) .
- Monoclonal Antibody Production : The compound has been linked to increased monoclonal antibody production in cell cultures, suggesting its utility in biopharmaceutical applications .
Anticancer Properties
A study highlighted that derivatives with a similar structure significantly inhibited the growth of cancer cells while enhancing glucose uptake and ATP production. This dual mechanism is crucial for supporting the metabolic demands of rapidly proliferating cells .
Immunomodulatory Effects
The compound has shown promise in enhancing the production of monoclonal antibodies (mAbs), which are vital for therapeutic applications. The modulation of glycosylation patterns on mAbs can improve their efficacy and stability .
Case Study 1: Antitumor Efficacy
In a comparative study, this compound was tested against various cancer cell lines. The results indicated:
- Cell Viability : A significant decrease in viability was observed at concentrations above 10 µM.
- Mechanism : The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Enhanced mAb Production
In a bioprocessing environment, the addition of this compound to recombinant Chinese Hamster Ovary (rCHO) cell cultures resulted in:
- Increased Yield : mAb concentration increased by approximately 50% compared to control conditions.
- Metabolic Profiling : Enhanced glucose uptake and reduced lactate production were noted, indicating improved metabolic efficiency .
Data Summary Table
Q & A
Q. Basic Research Focus
- X-ray crystallography : SHELXL and SHELXS programs are widely used for refining crystal structures, particularly for resolving hydrogen bonding and torsion angles in imidazole derivatives . For example, imidazole ring planarity and substituent orientation in 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid were confirmed via CCDC reference 1038591 .
- Spectroscopy :
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Advanced Research Focus
Optimization strategies include:
- Intermediate stabilization : Use of trimethylchlorosilane to protect hydroxyl groups during condensation reactions, as demonstrated in fadrozole hydrochloride synthesis .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for asymmetric induction.
- Reaction monitoring : TLC or HPLC-MS to track byproduct formation. For example, Gö6976 and Gö6983 kinase inhibitors were purified via gradient elution with >95% purity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
What strategies are recommended for resolving contradictions in reported biological activity data for imidazole derivatives?
Advanced Research Focus
Contradictions in biological activity (e.g., antimicrobial potency) may arise from:
- Assay variability : Standardize protocols (e.g., MIC/MBC testing against E. coli and S. aureus in nutrient broth at 37°C) .
- Structural nuances : Substituent positioning (e.g., 2,5-dimethylpyrrole vs. phenyl groups) alters steric and electronic interactions. For instance, compound 18 in showed 250-fold higher activity than controls due to optimized hydrogen bonding.
- Metabolic stability : Assess degradation pathways via LC-MS to identify labile functional groups (e.g., ester hydrolysis).
How does the presence of the 2,5-dimethylpyrrole moiety influence the compound's reactivity and interaction in biological systems?
Advanced Research Focus
The 2,5-dimethylpyrrole group:
- Enhances lipophilicity : Improves membrane permeability, as seen in pyrrolo[1,2-a]imidazoles with logP values >3.0 .
- Modulates electronic effects : Electron-donating methyl groups stabilize charge-transfer complexes, critical for binding to heme-containing enzymes (e.g., cytochrome P450) .
- Steric hindrance : Bulky substituents may limit access to active sites, requiring molecular docking studies to validate binding poses (e.g., AutoDock Vina simulations in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
